molecular formula C29H23F3N6O3 B12408170 Blk-IN-1 CAS No. 1431727-00-2

Blk-IN-1

Cat. No.: B12408170
CAS No.: 1431727-00-2
M. Wt: 560.5 g/mol
InChI Key: BTWVWABAWDKQNJ-UHFFFAOYSA-N
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Description

Blk-IN-1 is a selective and covalent inhibitor of B-lymphoid tyrosine kinase (BLK) and Bruton tyrosine kinase (BTK). It has shown significant potential in cancer research due to its high specificity and potency, with IC50 values of 18.8 nM for BLK and 20.5 nM for BTK .

Preparation Methods

The synthesis of Blk-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Blk-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

Blk-IN-1 has a wide range of applications in scientific research:

    Chemistry: It is used to study the inhibition of BLK and BTK, providing insights into the development of new inhibitors.

    Biology: this compound is used to investigate the role of BLK and BTK in cellular signaling pathways, particularly in B-cell activation and function.

    Medicine: The compound is being explored for its potential in treating various cancers, especially those involving B-cell malignancies.

    Industry: This compound can be used in the development of new therapeutic agents targeting BLK and BTK

Mechanism of Action

Blk-IN-1 exerts its effects by covalently binding to the active sites of BLK and BTK, inhibiting their kinase activity. This inhibition disrupts the signaling pathways involved in B-cell proliferation and survival, leading to the suppression of cancer cell growth. The molecular targets and pathways involved include the B-cell receptor (BCR) signaling pathway and downstream effectors such as NF-κB and PI3K/Akt .

Comparison with Similar Compounds

Blk-IN-1 is unique due to its high specificity and covalent binding mechanism. Similar compounds include:

Properties

CAS No.

1431727-00-2

Molecular Formula

C29H23F3N6O3

Molecular Weight

560.5 g/mol

IUPAC Name

2-methyl-N-[2-[3-(prop-2-enoylamino)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide

InChI

InChI=1S/C29H23F3N6O3/c1-3-25(39)35-20-8-5-9-21(13-20)38-28-33-15-23(16-34-28)37-27(41)24-14-22(11-10-17(24)2)36-26(40)18-6-4-7-19(12-18)29(30,31)32/h3-16H,1H2,2H3,(H,35,39)(H,36,40)(H,37,41)(H,33,34,38)

InChI Key

BTWVWABAWDKQNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)C=C

Origin of Product

United States

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